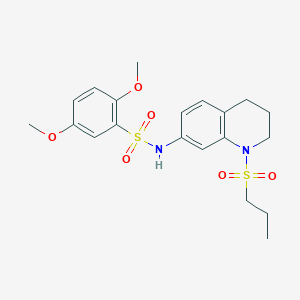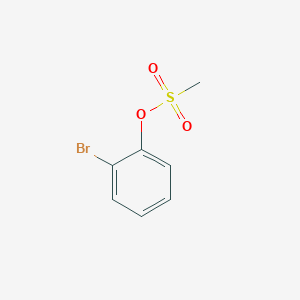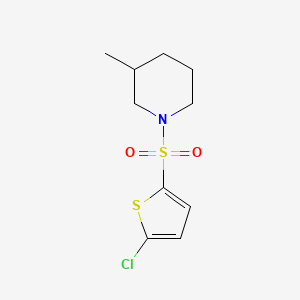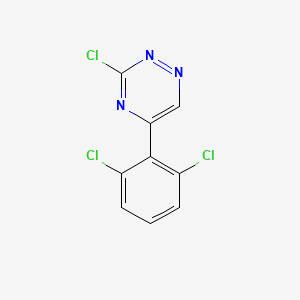
2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a highly specialized compound with intriguing chemical properties. This compound's structure integrates a benzenesulfonamide moiety with a tetrahydroquinoline ring system, decorated with methoxy and propylsulfonyl groups. Such structural diversity makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide generally involves multi-step organic synthesis strategies:
Formation of the tetrahydroquinoline ring: : This step involves cyclization reactions, often starting with an aniline derivative and a carbonyl compound in the presence of acid catalysts.
Methoxylation: : Introducing methoxy groups at specific positions on the benzene ring using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Sulfonamide formation: : Reaction of the amine group with a sulfonyl chloride reagent to form the sulfonamide bond.
Propylsulfonyl group attachment:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would leverage high-yield, cost-effective methods, using scalable batch or continuous-flow processes to ensure consistency and efficiency. Rigorous control of reaction conditions (temperature, pressure, and pH) and purification processes (recrystallization, chromatography) are paramount.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can modify its functional groups, potentially altering its bioactivity.
Reduction: : Utilizing reducing agents may convert sulfonamide or tetrahydroquinoline functionalities, possibly leading to new derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can further functionalize the benzene or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation, acids or bases for substitution reactions.
Major Products Formed
Oxidation products: : Potential formation of sulfone derivatives.
Reduction products: : Conversion to secondary amines or alcohols depending on the functional groups targeted.
Substitution products: : Halogenated derivatives or those bearing other substituents like nitro or amino groups.
Scientific Research Applications
In Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Synthetic intermediates: : Building blocks for more complex molecules.
In Biology and Medicine
Drug development: : Potential pharmacological activities such as anti-inflammatory, anticancer, or antiviral effects.
Biological probes: : Investigating biochemical pathways or target binding affinities.
In Industry
Polymer chemistry: : Used in the synthesis of specialty polymers or resins.
Material science:
Mechanism of Action
The action mechanism of 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide would involve its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form various bonds or interactions (hydrogen bonding, hydrophobic interactions, van der Waals forces) with biological macromolecules, influencing pathways or processes like signal transduction or gene expression.
Comparison with Similar Compounds
2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique compared to similar compounds like:
2,5-dimethoxybenzenesulfonamide: : Lacks the tetrahydroquinoline moiety, impacting its bioactivity and chemical properties.
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide:
List of Similar Compounds
2,5-dimethoxybenzenesulfonamide
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Each of these compounds has specific structural and functional variations that differentiate their applications and mechanisms of action.
Properties
IUPAC Name |
2,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)20-14-17(27-2)9-10-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOJDBYFXQKHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2404363.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2404364.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2404366.png)
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2404367.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone](/img/structure/B2404368.png)
![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2404369.png)
![3-benzyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2404371.png)
![(E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2404374.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride](/img/structure/B2404377.png)

![6-Acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404380.png)

![3,4-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2404384.png)
